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Compound of Interest

Compound Name:

2-((4-

Methoxyphenyl)amino)benzoic

acid

Cat. No.: B083698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((4-
Methoxyphenyl)amino)benzoic acid (also known as N-(4-methoxyphenyl)anthranilic acid).

The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, serves as a foundational resource for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-((4-
Methoxyphenyl)amino)benzoic acid. It is important to note that while mass spectrometry

data is experimentally derived, a complete, experimentally verified set of ¹H and ¹³C NMR and

IR data is not readily available in public databases. Therefore, the NMR and IR data presented

are based on predictive models and analysis of structurally similar compounds.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.3 Singlet 1H -COOH

~7.9 Doublet 1H Ar-H

~7.5 Triplet 1H Ar-H

~7.2 Doublet 2H Ar-H

~6.9 Doublet 2H Ar-H

~6.8 Triplet 1H Ar-H

~6.6 Doublet 1H Ar-H

~3.8 Singlet 3H -OCH₃

~9.5 Singlet 1H -NH

Note: Predicted values are based on computational models and data from analogous

structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~170 C=O (Carboxylic Acid)

~156 Ar-C (C-OCH₃)

~148 Ar-C (C-NH)

~134 Ar-C

~132 Ar-C

~122 Ar-C

~121 Ar-C

~115 Ar-C

~114 Ar-C

~112 Ar-C

~55 -OCH₃

Note: Predicted values are based on computational models and data from analogous

structures. Actual experimental values may vary.

Table 3: IR Spectral Data (Predicted and from Analogs)
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1680 Strong C=O stretch (Carboxylic Acid)

~1600, ~1510 Medium-Strong C=C stretch (Aromatic)

~1240 Strong C-O stretch (Ether)

~1180 Medium C-N stretch
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Note: These values are typical for N-aryl anthranilic acids and aromatic ethers.

Table 4: Mass Spectrometry Data[1]
m/z Interpretation

243 Molecular ion [M]⁺

225 [M - H₂O]⁺

182 [M - COOH - H]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-((4-Methoxyphenyl)amino)benzoic acid
is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and

to avoid interference with the signals of interest.

Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is used for data

acquisition.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a

single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm,

a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of

1-5 seconds.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton

decoupling. A larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. The spectral width is set to approximately 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical
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shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample like 2-((4-Methoxyphenyl)amino)benzoic acid, the

Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the

powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory

is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into firm contact with the crystal using a pressure clamp. The sample

spectrum is then recorded. The final spectrum is presented in terms of transmittance or

absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final infrared spectrum, which is then analyzed for characteristic absorption

bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) or by direct infusion. For GC-MS, the compound is first vaporized

and separated from other components on a chromatographic column.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

leading to the formation of a molecular ion and characteristic fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak,

which corresponds to the molecular weight of the compound, and the fragmentation pattern,

which provides structural information.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-((4-
Methoxyphenyl)amino)benzoic acid.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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